tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate

GABA-A receptor alpha5 subunit pyridopyridazine

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate (CAS 1395492-99-5) is a heterobicyclic compound belonging to the pyrido[3,4-c]pyridazine class. Its core structure consists of a tetrahydropyridine ring fused to a pyridazinone, with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 1395492-99-5
Cat. No. B3101570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
CAS1395492-99-5
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC(=O)NN=C2C1
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-6-10(16)14-13-9(8)7-15/h6H,4-5,7H2,1-3H3,(H,14,16)
InChIKeyYLXLIOQJOYQKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate (CAS 1395492-99-5): Sourcing & Identity Guide for a Tetrahydropyrido[3,4-c]pyridazine Building Block


tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate (CAS 1395492-99-5) is a heterobicyclic compound belonging to the pyrido[3,4-c]pyridazine class [1]. Its core structure consists of a tetrahydropyridine ring fused to a pyridazinone, with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound is cataloged in the CAS registry as 1,1‑dimethylethyl 2,5,6,8‑tetrahydro‑3‑oxopyrido[3,4‑c]pyridazine‑7(3H)‑carboxylate (C₁₂H₁₇N₃O₃, 251.28 g/mol) [1], and is commercially available from multiple suppliers as a research intermediate .

Why Generic Substitution of Pyrido[3,4-c]pyridazine Building Blocks is Not Advisable Without Quantitative Comparative Data


Available public evidence is insufficient to support confident substitution of this specific 3-oxo Boc-protected tetrahydropyrido[3,4-c]pyridazine with other in-class analogs. The pyrido[3,4-c]pyridazine scaffold is recognized as a rare but promising chemotype in medicinal chemistry [1], yet direct head‑to‑head comparisons of reactivity, stability, or biological performance between this compound and its closest variants (e.g., 3‑chloro, 3‑hydroxy, or N‑deprotected analogs) are absent from the open literature. The patent record links 7‑substituted pyrido[3,4‑c]pyridazines to GABA‑A α5 receptor modulation [2], but the specific quantitative contribution of the 3‑oxo‑N‑Boc precursor has not been isolated. Consequently, any interchange of building blocks without experimental verification introduces unquantified risk to downstream synthetic routes or biological outcomes.

Quantitative Differentiation Evidence: tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate vs. Closest Analogs


GABA-A α5 Receptor Affinity Framework: 7‑Carboxamide Derivatives Show Sub‑Nanomolar Ki

When elaborated into 7‑carboxamide derivatives, the pyrido[3,4‑c]pyridazin‑3‑ol scaffold yields potent GABA‑A α5 ligands. For example, N‑cyclopropyl‑3‑{[5‑methyl‑3‑(6‑methylpyridin‑3‑yl)‑1,2‑oxazol‑4‑yl]methoxy}‑5H,6H,7H,8H‑pyrido[3,4‑c]pyridazine‑7‑carboxamide (US20240067637, Example 33) exhibits a Ki of 2.20 nM [1]. This demonstrates the scaffold's capacity for high‑affinity target engagement when the 7‑position is functionalized with a carboxamide, providing a class‑level benchmark for derivatives accessible from the target compound [2]. However, no direct comparison data for the Boc‑protected precursor itself exist.

GABA-A receptor alpha5 subunit pyridopyridazine Ki

Structural Distinction: 3‑Oxo vs. 3‑Chloro Analog for Cross‑Coupling Versatility

The target compound contains a 3‑oxo group (pyridazinone), whereas a closely related analog bears a 3‑chloro substituent (CAS 1402672‑42‑7, tert‑butyl 3‑chloro‑5,8‑dihydropyrido[3,4‑c]pyridazine‑7(6H)‑carboxylate) . The pyridazinone NH and carbonyl enable hydrogen‑bond donor/acceptor interactions and can participate in N‑alkylation or O‑activation chemistry, while the 3‑chloro analog is suited for Pd‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig). No direct kinetic or yield comparison between these two building blocks in parallel reactions has been published.

cross-coupling heterocycle C-O activation chloro pyridazinone

N‑Boc Protection Strategy: Orthogonal Deprotection Control

The target compound incorporates a Boc protecting group on the tetrahydropyridine nitrogen. Standard TFA‑mediated Boc cleavage (typically >95% conversion within 1–2 h at room temperature) is well‑established for N‑Boc‑piperidines [1]. In contrast, the fully deprotected parent compound (CAS 1341035‑09‑3, 5,6,7,8‑tetrahydropyrido[3,4‑c]pyridazin‑3(2H)‑one) lacks this orthogonal protection . The Boc group enables sequential functionalization: the 7‑position can be deprotected and derivatized independently of the 2‑ and 3‑positions. Quantitative stability or deprotection rate data under specific acidic conditions for this exact compound have not been reported, but class‑level behaviour of N‑Boc‑piperidines supports predictable deprotection.

Boc deprotection orthogonal protecting group piperidine TFA pH stability

Recommended Application Scenarios for tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate Based on Available Evidence


Synthesis of 7‑Carboxamide GABA‑A α5 Ligands via Boc Deprotection and Urea/Amide Formation

The target compound serves as a direct precursor to 7‑carboxamide pyrido[3,4‑c]pyridazines, which have demonstrated high affinity for the GABA‑A α5 receptor (e.g., Ki = 2.20 nM) [1]. Following TFA‑mediated Boc removal, the liberated secondary amine can be reacted with isocyanates, activated carboxylic acids, or carbamoyl chlorides to generate structurally diverse 7‑substituted analogs for CNS drug discovery programs [2].

Modular Fragment‑Based Library Construction with Orthogonal N‑Protection

The Boc group on the tetrahydropyridine nitrogen provides orthogonal protection relative to the pyridazinone NH, enabling sequential derivatization: first at the 7‑position after deprotection, and subsequently at the 3‑oxo site via O‑alkylation or activation [1]. This modularity is valuable for generating fragment libraries where precise control over substitution patterns is required [2].

Comparative Reactivity Studies: 3‑Oxo vs. 3‑Chloro Building Blocks

When parallel synthetic routes are feasible, the target 3‑oxo compound and its 3‑chloro analog (CAS 1402672‑42‑7) can be evaluated head‑to‑head for reaction yields, functional group tolerance, and downstream product profiles [1]. Such studies would address the current absence of quantitative comparative data and provide evidence‑based guidance for building block selection in medicinal chemistry campaigns.

Quote Request

Request a Quote for tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.